N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

Vue d'ensemble

Description

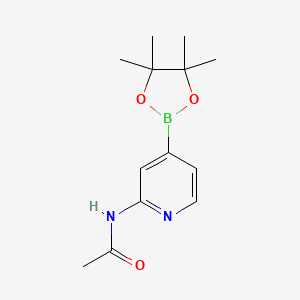

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide: is a complex organic compound featuring a boron-containing dioxaborolane ring attached to a pyridine ring, which is further connected to an acetamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide typically involves the following steps:

-

Formation of the Dioxaborolane Ring: : The dioxaborolane ring is synthesized by reacting pinacol with boronic acid derivatives under anhydrous conditions. This reaction is usually catalyzed by a base such as potassium carbonate.

-

Coupling with Pyridine Derivative: : The dioxaborolane intermediate is then coupled with a pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base (e.g., potassium phosphate), and a solvent like toluene or ethanol.

-

Acetylation: : The final step involves the acetylation of the pyridine derivative to introduce the acetamide group. This is typically achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Scaling up the reactions requires careful optimization of temperature, pressure, and reaction times to ensure high yield and purity.

Purification: Industrial methods often include advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.

-

Reduction: : Reduction reactions can target the pyridine ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products

Oxidation: Boronic acids, borate esters.

Reduction: Amines, reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound is used as a ligand in various catalytic processes, including cross-coupling reactions.

Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology

Bioconjugation: The compound can be used to label biomolecules due to its boron-containing moiety, which can form reversible covalent bonds with diols and other functional groups.

Medicine

Drug Development: It is explored as a potential pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

Materials Science: The compound is investigated for its potential use in the development of new materials, including polymers and nanomaterials.

Mécanisme D'action

The mechanism by which N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide exerts its effects depends on its application:

Catalysis: As a ligand, it coordinates with metal centers to facilitate various catalytic reactions.

Bioconjugation: The boron moiety forms reversible covalent bonds with diols, enabling the labeling and detection of biomolecules.

Drug Development: It interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Uniqueness

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is unique due to its combination of a boron-containing dioxaborolane ring, a pyridine ring, and an acetamide group. This unique structure imparts specific reactivity and binding properties, making it valuable in various applications, particularly in catalysis and drug development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Activité Biologique

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

The molecular formula of this compound is . Its structure includes a pyridine ring and a dioxaborolane moiety that contributes to its biological properties. The compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.

Research indicates that this compound acts as a kinase inhibitor , specifically targeting glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various cellular processes such as metabolism and cell differentiation. Inhibiting GSK-3β has been linked to therapeutic effects in conditions like Alzheimer's disease and cancer.

Inhibitory Activity

A study reported that derivatives of this compound exhibited potent inhibitory activity against GSK-3β with an IC50 value as low as 8 nM. This suggests that the compound can effectively modulate pathways involved in neurodegeneration and tumorigenesis by inhibiting GSK-3β activity .

Cytotoxicity Testing

The cytotoxic effects of this compound were evaluated using various cell lines. The results showed that at concentrations up to 10 µM, the compound did not significantly reduce cell viability in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). This indicates a favorable safety profile for potential therapeutic applications .

Anti-inflammatory Activity

In addition to its kinase inhibition properties, the compound demonstrated anti-inflammatory effects in BV-2 microglial cells. It significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels at low concentrations (1 µM), suggesting its potential use in treating neuroinflammatory conditions .

Case Studies

- Alzheimer's Disease Model : In a preclinical model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings support its potential as a therapeutic agent for neurodegenerative diseases .

- Cancer Research : A recent study explored the compound's effects on various cancer cell lines. It exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is attributed to its ability to inhibit GSK-3β-mediated pathways that are often dysregulated in cancer .

Table 1: Inhibitory Activity Against GSK-3β

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| N-(4-(4,4,5,5-tetramethyl... | 8 | GSK-3β Inhibition |

| Staurosporine | 10 | General Kinase Inhibition |

Table 2: Cytotoxicity Results in Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HT-22 | 10 | 95 |

| BV-2 | 10 | 92 |

Propriétés

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-9(17)16-11-8-10(6-7-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSZMGQQXZXQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678208 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220220-21-2 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220220-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.